Glyco-obeticholic acid is a pharmacologically active metabolite of obeticholic acid, a semi-synthetic derivative of chenodeoxycholic acid. [, , , , , ] Obeticholic acid itself is a potent and selective agonist of the farnesoid X receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine. [, , , , , , , ] While the parent compound, obeticholic acid, is extensively studied for its therapeutic potential in various liver diseases, glyco-obeticholic acid, as a metabolite, has received relatively less direct scientific scrutiny.
Glyco-obeticholic acid is synthesized in the liver through the conjugation of obeticholic acid with glycine. This process occurs naturally as part of bile acid metabolism. Obeticholic acid itself is classified as a selective agonist of the farnesoid X receptor, which is crucial for regulating bile acid synthesis and homeostasis in the body. Glyco-obeticholic acid falls under the category of bile acids and their derivatives, which are essential for lipid digestion and absorption.
The synthesis of glyco-obeticholic acid involves the conjugation of obeticholic acid with glycine, typically occurring in the liver. This reaction is facilitated by bile acid-CoA:amino acid N-acyltransferase enzymes, which catalyze the formation of the amide bond between the carboxylic group of obeticholic acid and the amino group of glycine.
The synthesis can be summarized as follows:
This process leads to the formation of glyco-obeticholic acid, which can be further analyzed through techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) for quantification and characterization.
Glyco-obeticholic acid participates in several biochemical reactions within the body:
These reactions are crucial for maintaining bile acid homeostasis and influencing pharmacological effects.
Glyco-obeticholic acid acts primarily through its parent compound, obeticholic acid, which is a potent agonist of the farnesoid X receptor. Upon binding to this receptor, it initiates several downstream effects:
These mechanisms contribute to the therapeutic effects observed in conditions like primary biliary cholangitis.
These properties are essential for understanding its behavior in biological systems and formulation development.
Glyco-obeticholic acid is primarily used in clinical settings related to liver diseases:
Glyco-obeticholic acid (chemical name: N-[(3α,5β,6α,7α)-6-ethyl-3,7-dihydroxy-24-oxocholan-24-yl]glycine) is a glycine-conjugated derivative of the semisynthetic bile acid obeticholic acid (OCA). Its molecular formula is C₂₈H₄₇NO₅, with a molecular weight of 477.69 g/mol [3] [5]. The structure retains the characteristic nuclear stereochemistry of natural bile acids:
Table 1: Molecular Descriptors of Glyco-Obeticholic Acid
Property | Value |
---|---|
CAS Registry Number | 863239-60-5 |
Molecular Formula | C₂₈H₄₇NO₅ |
Exact Mass | 477.69 g/mol |
SMILES Notation | C[C@@]12[C@@]3(C@(C@HC@H[C@@]1(CC@HCC2)[H])[H] |
Chiral Centers | 8 (C3, C5, C6, C7, C8, C9, C10, C14) |
Conjugation with glycine significantly alters the physicochemical behavior of obeticholic acid:
Table 2: Physicochemical Parameters of Glyco-Obeticholic Acid
Parameter | Value/Characteristic |
---|---|
Aqueous Solubility | <0.1 mg/mL (predicted) |
Solubility in DMSO | 50 mg/mL (104.67 mM) |
pKa | 3.58 ± 0.10 (carboxyl group) |
Boiling Point | 666.4 ± 40.0 °C (predicted) |
Storage Conditions | -20°C, anhydrous environment |
Hygroscopicity | Hygroscopic |
Enzymatic Lability | Susceptible to bacterial BSHs |
Comparison with Obeticholic Acid:Glyco-obeticholic acid differs from its parent compound by the replacement of the C24 carboxyl group with a glycyl-amide moiety. This modification reduces passive diffusion across membranes, enhancing hepatobiliary retention. The 6α-ethyl group in both molecules induces a 7α-hydroxy "kink" in the steroid nucleus, optimizing FXR binding [5]. Unlike unconjugated obeticholic acid, the glycoconjugate lacks a titratable carboxylic acid, increasing its polarity and reducing enterohepatic recycling efficiency.
Comparison with Classical Bile Acid Conjugates:
Table 3: Structural and Functional Features of Bile Acid Conjugates
Conjugate Type | Representative Compound | Amino Acid pKa | Receptor Targets | Biosynthetic Origin |
---|---|---|---|---|
Glycine-conjugated | Glyco-obeticholic acid | ~3.6 | FXR | Hepatic/OCA metabolism |
Taurine-conjugated | Taurocholic acid | ~1.5 | FXR, TGR5 | Hepatic |
Phenylalanine-conjugated | Phe-cholic acid | ~2.2 | PXR, FXR | Microbial (Clostridium) |
Tryptophan-conjugated | Trp-chenodeoxycholic acid | ~2.4 | PXR | Microbial (Bifidobacterium) |
Evolutionary Context of Conjugation:Bile acid conjugation is catalyzed by the enzyme bile acid-CoA:amino acid N-acyltransferase (BAAT), which utilizes a catalytic triad (Cys235, Asp328, His362 in humans) [4]. Notably, mammals exhibit species-specific conjugation patterns:
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0